The 293 Cell Line: A Technical Guide to its History, Development, and Application
The 293 Cell Line: A Technical Guide to its History, Development, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Embryonic Kidney (HEK) 293 cell line stands as a cornerstone of modern biological research and the biopharmaceutical industry. Its remarkable ease of culture, high transfectability, and human origin have made it an invaluable tool for a vast array of applications, from fundamental studies of gene function to the large-scale production of therapeutic proteins and viral vectors. This in-depth technical guide provides a comprehensive overview of the history and development of the 293 cell line, detailed experimental protocols for its use, and an exploration of the key molecular characteristics that underpin its utility.
History and Development of the 293 Cell Line
The story of the 293 cell line begins in the early 1970s in the laboratory of Dr. Alex Van der Eb at Leiden University in the Netherlands. The primary culture of human embryonic kidney cells was established from the kidney of a healthy, legally aborted fetus.[1][2] The true breakthrough, however, came from the work of Dr. Frank Graham, a postdoctoral fellow in Van der Eb's lab. In his 293rd experiment, Graham successfully immortalized these primary cells by transfecting them with sheared DNA from human adenovirus 5 (Ad5).[2][3][4] This experiment gave the cell line its now-famous numerical designation.
The immortalization was a result of the integration of approximately 4.5 kilobases from the left arm of the Ad5 genome into chromosome 19 of the host cells.[2][5] This integrated viral DNA fragment contains the E1A and E1B genes, which are crucial for the transformed phenotype of 293 cells. The E1A proteins drive the cell cycle forward, primarily by binding to and inactivating the tumor suppressor protein Rb. The E1B proteins inhibit apoptosis, in part by binding to and inactivating the tumor suppressor p53.[6][7] This dual action of promoting cell proliferation while preventing cell death is the molecular basis for the immortality of the 293 cell line.
Initially, the exact cellular origin of the 293 line was ambiguous, with suggestions that it could be of endothelial, epithelial, or fibroblastic lineage.[1] However, later studies of its mRNA and gene products have suggested a neuronal precursor origin, as adenovirus has a higher transformation efficiency for neuronal lineage cells.[2]
Over the decades, the original 293 cell line has been adapted and modified to generate a variety of derivatives with enhanced characteristics for specific applications. These derivatives are now widely used in academic and industrial research worldwide.[8][9]
Key Characteristics and Quantitative Data
The 293 cell line and its derivatives possess a unique set of characteristics that make them highly desirable for a wide range of research applications. A summary of these key quantitative and qualitative features is presented below.
Table 1: General Characteristics of the HEK 293 Cell Line
| Characteristic | Description |
| Origin | Human Embryonic Kidney |
| Morphology | Epithelial-like, adherent[8] |
| Doubling Time | Approximately 24-34 hours[10][11][12] |
| Cell Diameter | 11-15 µm[13] |
| Karyotype | Hypotetraploid, with a modal chromosome number of 64 |
| Transfection | Highly amenable to various transfection methods |
Table 2: Performance Metrics of HEK 293 Cells in Common Applications
| Application | Parameter | Typical Values |
| Transfection Efficiency | Calcium Phosphate | 49.0 ± 3.1%[14][15] |
| Lipofectamine-based reagents | 51.7 ± 4.9% to ~80%[6][14][15] | |
| Polyethylenimine (PEI) | Consistently high with minimal cytotoxicity[2][16] | |
| Recombinant Protein Yield | Transient Transfection (mCherry) | ~1.8 mg/L (stable clones)[17] |
| Transient Transfection (Factor VII) | 315 ng/mL[17] | |
| Stable Pools (various proteins) | 5-7 mg/L[18] | |
| Optimized Systems | 95-120 mg/L[19] | |
| Viral Vector Production | Lentivirus (unconcentrated) | 10^6 to 10^7 TU/mL[1] |
| Lentivirus (optimized systems) | > 1 x 10^8 TU/mL[20] | |
| Adenovirus | 1-3 x 10^10 TCID50/mL[11] |
Experimental Protocols
This section provides detailed protocols for the culture, transfection, and cryopreservation of 293 cells, as well as a standard method for lentivirus production.
Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with phosphate-buffered saline (PBS).
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete growth medium.
-
Change the medium every 2-3 days.
-
Calcium Phosphate Transfection (Original Method)
This protocol is adapted from the original method developed by Frank Graham.
-
Cell Seeding: The day before transfection, seed HEK 293 cells in a 10 cm dish at a density that will result in 60-80% confluency on the day of transfection.
-
DNA-Calcium Chloride Mixture: In a sterile tube, mix 10-20 µg of plasmid DNA with sterile water to a final volume of 450 µL. Add 50 µL of 2.5 M CaCl2 and mix gently.
-
Precipitate Formation: While gently vortexing the DNA-CaCl2 mixture, add 500 µL of 2x HEPES-buffered saline (HBS) dropwise. A fine precipitate should form.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes.
-
Transfection: Add the DNA-calcium phosphate precipitate dropwise and evenly to the culture medium in the dish.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-16 hours.
-
Medium Change: The following day, aspirate the medium containing the precipitate and replace it with fresh, pre-warmed complete growth medium.
-
Analysis: Analyze gene expression 24-72 hours post-transfection.
Lentivirus Production in HEK 293T Cells
This protocol is for the production of lentiviral particles using a second-generation packaging system.
-
Cell Seeding: The day before transfection, seed 7x10^5 HEK 293T cells per 6 cm plate in DMEM with 10% FBS without antibiotics.[8]
-
Transfection Mixture:
-
Prepare a mixture of the lentiviral vector plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) in a sterile tube.
-
In a separate tube, dilute the transfection reagent (e.g., PEI or a lipid-based reagent) in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 12-15 hours.[8]
-
Medium Change: Replace the transfection medium with fresh complete growth medium containing antibiotics.[8]
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
A second harvest can be performed at 72 hours post-transfection.[9]
-
Pool the harvests and centrifuge at a low speed to pellet any detached cells.
-
The viral supernatant can be used directly or concentrated and stored at -80°C.
-
Cryopreservation of 293 Cells
-
Cell Preparation: Culture the desired quantity of HEK 293 cells to 70-90% confluency.
-
Harvesting: Detach the cells using trypsin, neutralize with complete medium, and pellet the cells by centrifugation.
-
Resuspension: Resuspend the cell pellet in a chilled freezing medium composed of 90% FBS and 10% DMSO at a density of at least 3 million viable cells/mL.
-
Aliquoting: Dispense 1 mL aliquots of the cell suspension into cryovials.
-
Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.
-
Long-term Storage: Transfer the vials to liquid nitrogen for long-term storage.
Signaling Pathways and Experimental Workflows
The integration of Adenovirus 5 E1A and E1B genes into the 293 cell genome fundamentally alters key cellular signaling pathways, leading to their immortalization and high protein production capacity. The following diagrams, generated using the DOT language, illustrate these critical interactions and a typical experimental workflow.
Applications in Research and Drug Development
The versatility of the 293 cell line has led to its adoption in a multitude of research and development applications:
-
Recombinant Protein Production: Due to their human origin, 293 cells can perform complex post-translational modifications, making them ideal for producing therapeutic proteins that are functionally similar to their native counterparts.[8]
-
Viral Vector Production: 293 cells, and particularly the 293T derivative which expresses the SV40 large T-antigen, are the workhorses for producing lentiviral, adenoviral, and adeno-associated viral (AAV) vectors for gene therapy and vaccine development.[1][3]
-
Gene Function Studies: Their high transfection efficiency makes them an excellent model system for studying the function of genes and the effects of gene mutations.
-
Drug Screening and Toxicology: 293 cells are frequently used to test the cytotoxicity and efficacy of new drug candidates.
-
Signal Transduction Research: They provide a reliable platform for investigating cellular signaling pathways.
Conclusion
From its serendipitous creation in the 293rd experiment of Frank Graham to its current status as a ubiquitous tool in molecular biology, the HEK 293 cell line has had a profound impact on scientific discovery and the development of new medicines. Its unique combination of human origin, ease of use, and high efficiency in protein and virus production ensures its continued importance in the years to come. This guide provides a solid foundation for researchers and professionals to effectively utilize this invaluable cellular resource.
References
- 1. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 2. Comparing transfection methods for enhanced gene delivery: A study of Calcium Chloride, Polyethylenimine, and JetPrime in HEK 293T Cells using mEGFP and mCHERRY reporters | Health Sciences Quarterly [journals.gen.tr]
- 3. addgene.org [addgene.org]
- 4. mdanderson.org [mdanderson.org]
- 5. Investigating dynamics of lentiviral vector secretion from HEK293T producer cells using a fractionated perfusion system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-type p53 mediates apoptosis by E1A, which is inhibited by E1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of adenoviral proteins with pRB and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hollingscancercenter.org [hollingscancercenter.org]
- 9. 1769030.fs1.hubspotusercontent-na1.net [1769030.fs1.hubspotusercontent-na1.net]
- 10. beckman.com [beckman.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Optimization of HEK 293 cell growth by addition of non-animal derived components using design of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 14. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain | PLOS One [journals.plos.org]
- 15. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.plos.org [journals.plos.org]
- 19. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lentivirus Production for Research | Thermo Fisher Scientific - TW [thermofisher.com]
